Diethyl trans-crotyl phosphonate (CAS No.: 682-34-8) is an organic compound valued in scientific research for its role as a versatile intermediate in organic synthesis []. Its unique chemical structure, characterized by a central carbon-carbon double bond and a phosphonate group, allows it to participate in various organic reactions.
Diethyl trans-crotyl phosphonate is an organophosphorus compound with the molecular formula and a molecular weight of 192.19 g/mol. It is characterized by a trans configuration of the butenyl group, which contributes to its unique reactivity and applications in organic synthesis. This compound is primarily used in research settings and has gained attention for its potential utility in various
These reactions highlight its utility in synthesizing more complex molecules and functionalized phosphonates .
The synthesis of diethyl trans-crotyl phosphonate can be achieved through various methods:
Diethyl trans-crotyl phosphonate finds applications primarily in organic chemistry research:
Diethyl trans-crotyl phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl 2-butenyl phosphonate | Similar butenyl group | Predominantly exists as a cis-isomer |
Diethyl allylphosphonate | Allyl group instead of crotyl | More reactive due to double bond position |
Diethyl isobutenylphosphonate | Isobutylene structure | Different sterics may influence reactivity |
Dimethyl methylphosphonate | Methyl groups instead of ethyl | Less sterically hindered, different reactivity |
Diethyl trans-crotyl phosphonate stands out due to its specific trans configuration and the presence of an ethyl group at both ends, which impacts its reactivity and potential applications .
Irritant